molecular formula C21H12N4O3S B12905934 3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-69-5

3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12905934
CAS No.: 918154-69-5
M. Wt: 400.4 g/mol
InChI Key: FIOZBTJTBMHFQL-UHFFFAOYSA-N
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Description

3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a phenyl group, and a nitrobenzo[d]thiazole moiety. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Synthesis of 6-nitrobenzo[d]thiazol-2-amine: This intermediate is prepared by nitration of benzo[d]thiazole, followed by reduction of the nitro group to an amine.

    Formation of 2-phenylquinazolin-4(3H)-one: This intermediate is synthesized by the cyclization of anthranilic acid with benzoyl chloride in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 6-nitrobenzo[d]thiazol-2-amine with 2-phenylquinazolin-4(3H)-one using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.

    Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenyl group.

Scientific Research Applications

3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzo[d]thiazole moiety is known to interact with DNA gyrase and topoisomerase enzymes, leading to the inhibition of DNA replication and cell division. Additionally, the quinazolinone core can interact with various signaling pathways, modulating cellular responses and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the nitrobenzo[d]thiazole moiety, resulting in different biological activities.

    6-Nitrobenzo[d]thiazol-2-amine: Lacks the quinazolinone core, leading to different chemical reactivity and applications.

    3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one: The reduced form of the target compound, with different biological properties.

Uniqueness

3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the nitrobenzo[d]thiazole moiety. This unique structure imparts specific biological activities, such as potent anticancer and antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

918154-69-5

Molecular Formula

C21H12N4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H12N4O3S/c26-20-15-8-4-5-9-16(15)22-19(13-6-2-1-3-7-13)24(20)21-23-17-11-10-14(25(27)28)12-18(17)29-21/h1-12H

InChI Key

FIOZBTJTBMHFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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